5-(tert-Butyl)-2,4-dichloropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
5-tert-butyl-2,4-dichloropyrimidine |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-11-7(10)12-6(5)9/h4H,1-3H3 |
InChI Key |
VABVSVZAESMOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1Cl)Cl |
Origin of Product |
United States |
Synthesis and Chemical Properties of 5 Tert Butyl 2,4 Dichloropyrimidine
A common method for this type of transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or triethylamine. google.comchemicalbook.com The reaction proceeds by converting the hydroxyl groups of the uracil (B121893) precursor into chloro groups.
General Physicochemical Properties
| Property | Value |
| CAS Number | 1895356-32-7 |
| Molecular Formula | C₈H₁₀Cl₂N₂ |
| Molecular Weight | 205.08 g/mol |
Reactivity and Derivatization Strategies for 5 Tert Butyl 2,4 Dichloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorinated Sites
Nucleophilic aromatic substitution (SNAr) is a principal method for functionalizing 5-(tert-Butyl)-2,4-dichloropyrimidine. The electron-withdrawing nature of the pyrimidine (B1678525) nitrogens renders the C2 and C4 positions susceptible to attack by nucleophiles. The reaction typically proceeds through a Meisenheimer complex intermediate.
Displacement of C2 and C4 Chlorides with Nitrogen, Oxygen, and Sulfur Nucleophiles
The chlorine atoms at the C2 and C4 positions can be displaced by a variety of nucleophiles. Nitrogen nucleophiles, such as primary and secondary amines, readily react to form aminopyrimidines. Similarly, oxygen nucleophiles like alkoxides (e.g., sodium methoxide) and phenoxides can be employed to introduce ether linkages. Sulfur nucleophiles, including thiolates, are also effective for creating thioether derivatives.
These reactions are typically conducted in the presence of a base to neutralize the HCl generated during the substitution. The choice of solvent and reaction temperature can be optimized to achieve desired outcomes.
| Nucleophile Type | Example Nucleophile | Potential Product Structure | Typical Conditions |
|---|---|---|---|
| Nitrogen | Morpholine | 4-morpholinyl-5-(tert-butyl)-2-chloropyrimidine | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), Heat |
| Oxygen | Sodium Methoxide | 4-methoxy-5-(tert-butyl)-2-chloropyrimidine | Methanol, Room Temperature to Reflux |
| Sulfur | Thiophenol | 4-(phenylthio)-5-(tert-butyl)-2-chloropyrimidine | Base (e.g., NaH), Solvent (e.g., THF, DMF) |
Regioselectivity Considerations in Nucleophilic Substitutions
For 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. This selectivity is attributed to the C4 position being para to one of the ring nitrogens and ortho to the other, leading to greater stabilization of the negative charge in the Meisenheimer intermediate compared to the C2 position, which is situated between two nitrogen atoms.
However, the substitution pattern is highly sensitive to both electronic and steric effects of other groups on the ring. In the case of this compound, the large tert-butyl group at C5 introduces significant steric hindrance around the adjacent C4 position. This steric bulk can impede the approach of a nucleophile to the C4 carbon, potentially diminishing its reactivity. Consequently, a decrease in C4 selectivity or even a reversal to favor C2 substitution may be observed, particularly with bulky nucleophiles. While electron-withdrawing groups at C5 generally enhance C4 selectivity, the weakly electron-donating tert-butyl group does not provide such electronic activation. Therefore, the regiochemical outcome of SNAr reactions on this substrate is a delicate balance between inherent electronic preferences and overriding steric demands. For instance, studies on related 5-alkyl-2,4-dichloropyrimidines have shown that a C5 substituent can disfavor reactions at C4, leading to substitution at the C2 position.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the synthetic utility of this compound.
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide. For 2,4-dichloropyrimidine (B19661) systems, the oxidative addition of palladium to the C-Cl bond is the initial step, and this generally occurs with high regioselectivity at the more reactive C4 position. researchgate.netmdpi.comsemanticscholar.orgresearchgate.netnih.gov
The reaction of this compound with various aryl or heteroaryl boronic acids would be expected to yield the corresponding 4-aryl-5-(tert-butyl)-2-chloropyrimidine derivatives. The steric hindrance of the C5-tert-butyl group might influence the reaction rate but is not generally expected to alter the intrinsic C4 selectivity of the palladium catalyst. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like Na₂CO₃ or K₂CO₃ in a solvent mixture such as dioxane/water.
| Boronic Acid | Expected Product | Typical Catalyst/Base |
|---|---|---|
| Phenylboronic acid | 4-phenyl-5-(tert-butyl)-2-chloropyrimidine | Pd(PPh₃)₄ / K₂CO₃ |
| Thiophen-2-ylboronic acid | 4-(thiophen-2-yl)-5-(tert-butyl)-2-chloropyrimidine | Pd(PPh₃)₄ / Na₂CO₃ |
| 4-Methoxyphenylboronic acid | 4-(4-methoxyphenyl)-5-(tert-butyl)-2-chloropyrimidine | Pd(dppf)Cl₂ / K₃PO₄ |
Stille Coupling Applications in C-C Bond Formation
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. orgsyn.orgharvard.edulibretexts.orgwikipedia.orgscispace.com Similar to the Suzuki reaction, the Stille coupling on 2,4-dichloropyrimidines proceeds with high selectivity for the C4 position. scispace.com This methodology allows for the introduction of a wide range of carbon-based fragments, including alkyl, alkenyl, alkynyl, and aryl groups.
The reaction of this compound with an organostannane like tributyl(phenyl)tin, catalyzed by a palladium complex such as Pd(PPh₃)₄, would regioselectively yield the 4-substituted product. The mild reaction conditions and tolerance for various functional groups make the Stille coupling a valuable tool, although the toxicity of organotin reagents is a notable drawback.
| Organostannane | Expected Product | Typical Catalyst |
|---|---|---|
| Tributyl(phenyl)stannane | 4-phenyl-5-(tert-butyl)-2-chloropyrimidine | Pd(PPh₃)₄ |
| Tributyl(vinyl)stannane | 4-vinyl-5-(tert-butyl)-2-chloropyrimidine | PdCl₂(PPh₃)₂ |
| Tributyl(ethynyl)stannane | 4-ethynyl-5-(tert-butyl)-2-chloropyrimidine | Pd(PPh₃)₄, CuI |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov This reaction represents a powerful alternative to classical SNAr for forming arylamines, often proceeding under milder conditions and with a broader substrate scope.
For this compound, Buchwald-Hartwig amination would enable the regioselective introduction of primary or secondary amines at the C4 position. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The choice of ligand is critical and can be tailored to the specific amine and halide coupling partners. The reaction provides a direct route to 4-amino-5-(tert-butyl)-2-chloropyrimidine derivatives, which are valuable intermediates for further synthetic elaboration.
| Amine | Expected Product | Typical Catalyst/Ligand/Base |
|---|---|---|
| Aniline (B41778) | N-phenyl-5-(tert-butyl)-2-chloropyrimidin-4-amine | Pd₂(dba)₃ / BINAP / NaOt-Bu |
| Piperidine | 4-(piperidin-1-yl)-5-(tert-butyl)-2-chloropyrimidine | Pd(OAc)₂ / Xantphos / Cs₂CO₃ |
| Benzylamine | N-benzyl-5-(tert-butyl)-2-chloropyrimidin-4-amine | Pd₂(dba)₃ / RuPhos / K₃PO₄ |
Formation of Complex Fused Heterocyclic Systems Utilizing the Pyrimidine Core
The 2,4-dichloro-5-(tert-butyl)pyrimidine core is an ideal starting point for the synthesis of a range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. The differential reactivity of the C2 and C4 chlorine atoms allows for sequential and regioselective functionalization, leading to the desired complex architectures.
Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives
The synthesis of pyrimido[4,5-d]pyrimidine derivatives from this compound can be envisioned through a multi-step approach that leverages the reactivity of the chloro-substituents. A plausible synthetic route would involve the initial selective nucleophilic aromatic substitution (SNAr) of the C4 chlorine atom with an appropriate amine. Generally, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic attack than the C2 position.
Following the introduction of an amino group at C4, the remaining chlorine at the C2 position can be displaced or modified. A subsequent cyclization step, often involving the reaction of the introduced amino group with a suitable reagent, would lead to the formation of the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine core. For instance, reaction with a formylating agent or a one-carbon synthon could facilitate the ring closure.
While direct literature on the use of this compound for this specific transformation is scarce, the general synthesis of pyrimido[4,5-d]pyrimidines often commences from 6-aminouracil (B15529) derivatives. tandfonline.comnih.gov However, the strategic functionalization of the dichloropyrimidine scaffold presents an alternative and flexible approach.
Table 1: Proposed Reaction Scheme for Pyrimido[4,5-d]pyrimidine Synthesis
| Step | Reactant | Reagent/Conditions | Intermediate/Product |
| 1 | This compound | Amine (e.g., R-NH₂) | 5-(tert-Butyl)-2-chloro-N-substituted-pyrimidin-4-amine |
| 2 | Intermediate from Step 1 | Formylating agent (e.g., Formic acid) | Cyclization to form the pyrimido[4,5-d]pyrimidine core |
Pyrrolo[2,3-d]pyrimidine Derivatives
The construction of the pyrrolo[2,3-d]pyrimidine skeleton from this compound can be achieved through several synthetic strategies, most notably via Sonogashira coupling followed by an intramolecular cyclization. This approach takes advantage of the reactivity of the chloro groups in palladium-catalyzed cross-coupling reactions.
A typical sequence would involve the selective Sonogashira coupling of an appropriately substituted alkyne at the C4 position of this compound. The resulting 4-alkynyl-2-chloro-5-(tert-butyl)pyrimidine intermediate can then undergo a base- or metal-catalyzed intramolecular cyclization, often involving the introduction of an amino group at the C2 position, to form the fused pyrrole (B145914) ring.
Alternatively, a route involving initial amination at the C4 position followed by a palladium-catalyzed coupling reaction at the C2 position to introduce a side chain capable of cyclization can also be employed. The choice of reaction conditions, including the palladium catalyst and ligands, is crucial for achieving high regioselectivity and yield. While many syntheses of pyrrolo[2,3-d]pyrimidines start from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the use of 2,4-dichloropyrimidine precursors offers a convergent and adaptable synthetic strategy. nih.gov
Table 2: Proposed Reaction Scheme for Pyrrolo[2,3-d]pyrimidine Synthesis
| Step | Reactant | Reagent/Conditions | Intermediate/Product |
| 1 | This compound | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base | 4-Alkynyl-5-(tert-butyl)-2-chloropyrimidine |
| 2 | Intermediate from Step 1 | Amine, followed by cyclization catalyst (e.g., base or metal catalyst) | 5-(tert-Butyl)-substituted pyrrolo[2,3-d]pyrimidine |
Macrocyclic Systems Incorporating Pyrimidine Subunits
The incorporation of the this compound unit into macrocyclic structures represents a sophisticated synthetic challenge. The two reactive chlorine atoms provide handles for the attachment of linker molecules, which can then be cyclized to form the macrocycle.
A common strategy for the synthesis of such macrocycles involves a double nucleophilic substitution reaction. This compound can be reacted with a bifunctional nucleophile, such as a diamine or a diol, under conditions that favor macrocyclization over polymerization. High dilution conditions are typically employed to promote intramolecular cyclization.
Alternatively, a stepwise approach can be utilized where the dichloropyrimidine is first reacted with a linker molecule at one of the chloro positions. The second reactive site on the linker can then be used to close the macrocycle by reacting with the remaining chlorine atom on the pyrimidine ring or with another functional group introduced for this purpose. The tert-butyl group can impart specific conformational properties to the resulting macrocycle due to its steric bulk.
Table 3: Proposed Strategy for Macrocycle Synthesis
| Approach | Description | Key Considerations |
| One-Pot Double Substitution | Reaction of this compound with a long-chain bifunctional nucleophile. | High dilution to favor intramolecular cyclization; choice of solvent and base. |
| Stepwise Synthesis | Sequential reaction of the dichloropyrimidine with a linker, followed by an intramolecular cyclization step. | Protection/deprotection strategies may be required; regioselectivity of the initial substitution. |
Advanced Spectroscopic and Structural Elucidation Techniques in Research on 5 Tert Butyl 2,4 Dichloropyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-(tert-Butyl)-2,4-dichloropyrimidine, ¹H NMR and ¹³C NMR are the primary techniques used to confirm its identity.
In ¹H NMR spectroscopy, the tert-butyl group is expected to produce a prominent singlet in the aliphatic region of the spectrum, typically around 1.3-1.5 ppm. This signal integrates to nine protons, confirming the presence of the C(CH₃)₃ group. The single aromatic proton on the pyrimidine (B1678525) ring is expected to appear as a singlet in the downfield region, generally between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms and chlorine substituents.
¹³C NMR spectroscopy provides further structural confirmation by detecting all unique carbon atoms in the molecule. The spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as four signals for the pyrimidine ring carbons. The carbons bonded to chlorine atoms (C2 and C4) are significantly deshielded and appear at lower field strengths, while the carbon bearing the tert-butyl group (C5) and the remaining ring carbon (C6) would also have characteristic chemical shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate the proton and carbon signals, providing unambiguous assignment of the entire molecular structure. hyphadiscovery.com
Table 1: Predicted NMR Data for this compound
| Technique | Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 1 | ~8.5 | Singlet | Pyrimidine C6-H |
| 2 | ~1.4 | Singlet | -C(CH₃)₃ | |
| ¹³C NMR | 1 | ~165 | Singlet | Pyrimidine C2/C4 |
| 2 | ~163 | Singlet | Pyrimidine C2/C4 | |
| 3 | ~158 | Singlet | Pyrimidine C6 | |
| 4 | ~135 | Singlet | Pyrimidine C5 | |
| 5 | ~35 | Singlet | -C(CH₃)₃ | |
| 6 | ~30 | Singlet | -C(CH₃)₃ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis is crucial for confirming its molecular formula, C₈H₁₀Cl₂N₂.
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecule containing two chlorine atoms, such as this compound, will exhibit a characteristic cluster of peaks for its molecular ion (M⁺). This cluster will include a base peak (M), a peak at M+2 with approximately 65% of the base peak's intensity, and a peak at M+4 with about 10% intensity. This distinctive pattern provides definitive evidence for the presence of two chlorine atoms.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, with common fragmentation pathways for this molecule including the loss of a methyl group (-15 Da) or the entire tert-butyl group (-57 Da) from the molecular ion. The study of photofragmentation of halogenated pyrimidines provides insights into their dissociation processes under specific energy conditions. acs.org
Table 2: Predicted HRMS Data and Isotopic Pattern for the Molecular Ion of this compound (C₈H₁₀Cl₂N₂)
| Ion | Formula | Calculated m/z | Isotopes | Predicted Relative Intensity (%) |
| [M]⁺ | C₈H₁₀³⁵Cl₂N₂ | 204.0272 | Both ³⁵Cl | 100 |
| [M+2]⁺ | C₈H₁₀³⁵Cl³⁷ClN₂ | 206.0243 | One ³⁵Cl, One ³⁷Cl | ~65 |
| [M+4]⁺ | C₈H₁₀³⁷Cl₂N₂ | 207.0213 | Both ³⁷Cl | ~10 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While a specific crystal structure for this compound is not widely published, the technique is broadly applied to pyrimidine derivatives to understand their structural features. nih.govresearchgate.net
Should a suitable single crystal be obtained, X-ray diffraction analysis would provide a wealth of information. It would confirm the planar structure of the pyrimidine ring and provide precise measurements of all bond lengths and angles within the molecule. Of particular interest would be the conformational orientation of the bulky tert-butyl group relative to the plane of the pyrimidine ring. The steric hindrance introduced by the tert-butyl group can influence intermolecular packing in the crystal lattice. rsc.orgchemrxiv.org This analysis also reveals details about non-covalent interactions, such as hydrogen bonding or stacking interactions, that govern the supramolecular architecture in the solid state. mdpi.com Such structural data is invaluable for understanding the physical properties of the compound and for computational modeling studies.
Chromatographic Methods for Compound Purification and Analytical Assessment
Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.
Flash Column Chromatography is commonly used for the preparative-scale purification of reaction mixtures. In a typical procedure for dichloropyrimidines, a silica (B1680970) gel stationary phase is used with a non-polar mobile phase, such as a mixture of ethyl acetate (B1210297) and n-hexane. mdpi.com The components of the mixture are separated based on their differential adsorption to the silica gel, allowing for the isolation of the desired product from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reverse-phase HPLC method, using a C18 column with a mobile phase like acetonitrile (B52724) and water, is often suitable for analyzing pyrimidine derivatives. sielc.comgoogle.com The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the pyrimidine ring strongly absorbs. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical Chromatographic Methods for Analysis and Purification
| Technique | Purpose | Stationary Phase | Typical Mobile Phase | Detection |
| Flash Chromatography | Purification | Silica Gel 60 | Ethyl Acetate / n-Hexane gradient | Thin-Layer Chromatography (TLC) with UV visualization |
| Reverse-Phase HPLC | Purity Analysis | C18 (Octadecyl-silane) | Acetonitrile / Water | UV Spectroscopy (e.g., at 254 nm or 262 nm) google.com |
Quantum Chemical Calculations (DFT) in Molecular Structure and Electronic Properties Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.netnih.gov For this compound, DFT calculations can elucidate the influence of the electron-donating tert-butyl group and the electron-withdrawing chlorine atoms on the pyrimidine ring's geometry and electron distribution.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, indicating its tendency to donate electrons, whereas the LUMO's energy relates to the electron affinity. taylorandfrancis.commdpi.com
The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.communi.cz A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. muni.cz In the case of this compound, the electron-donating tert-butyl group would be expected to raise the energy of the HOMO, while the electronegative chlorine atoms would lower the energy of the LUMO. DFT calculations are used to precisely quantify these energy levels.
Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrimidine Derivatives (Calculated via DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrimidine | -7.15 | -0.45 | 6.70 |
| 2,4-dichloropyrimidine (B19661) | -7.30 | -1.50 | 5.80 |
| This compound | -6.95 | -1.40 | 5.55 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected electronic effects of substituents on the pyrimidine core.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org The MEP map displays different potential values on the molecule's surface using a color spectrum. Regions of negative potential (typically red and yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, an MEP analysis would likely show:
Negative Potential: Concentrated around the two nitrogen atoms of the pyrimidine ring due to their high electronegativity and lone pairs of electrons. These sites represent likely points for hydrogen bonding and electrophilic interactions.
Positive Potential: Located around the hydrogen atoms of the tert-butyl group. A region of positive potential, known as a sigma-hole, may also be present on the chlorine atoms, making them potential sites for certain interactions.
Neutral Regions: The carbon framework of the tert-butyl group would likely be a region of neutral potential (green).
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbenthamscience.com To develop a QSAR model, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a set of molecules with known activities. researchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that can predict the activity of new, untested compounds. nih.gov
For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing analogs, measuring their biological activity (e.g., inhibitory concentration IC₅₀), and calculating relevant descriptors. A resulting QSAR equation could guide the design of more potent derivatives by indicating which structural features are most important for the desired activity. nih.gov
Table 2: Example Dataset for a Hypothetical QSAR Model of Pyrimidine Derivatives
| Compound ID | Substituent (R) | logP | HOMO (eV) | Molecular Weight | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| 1 | -H | 2.1 | -6.95 | 219.1 | 5.4 | 5.5 |
| 2 | -F | 2.2 | -7.05 | 237.1 | 5.7 | 5.6 |
| 3 | -OH | 1.8 | -6.80 | 235.1 | 6.1 | 6.2 |
| 4 | -NH₂ | 1.7 | -6.75 | 234.1 | 6.5 | 6.4 |
Hypothetical QSAR Equation: pIC₅₀ = 0.8logP - 1.5HOMO + 0.01*MW - 5.2 Note: This table and equation are for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Behavior and System Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. sciepub.com By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane. aps.org
An MD simulation of this compound, for example in an aqueous solution, could reveal:
Conformational Dynamics: The rotational freedom and preferred orientations of the tert-butyl group relative to the pyrimidine ring.
Solvation Structure: How water molecules arrange themselves around the hydrophobic tert-butyl group and the more polar dichloropyrimidine core.
System Stability: Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can provide insights into the stability of the molecule's conformation and the flexibility of its different parts over the simulation period. nih.gov
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting |
| Force Field | AMBER, CHARMM, or GROMOS |
| System | Molecule in a water box |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 10-100 nanoseconds (ns) |
| Time Step | 2 femtoseconds (fs) |
Molecular Docking Studies for Ligand-Target Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is extensively used in drug discovery to estimate the binding affinity and mode of interaction between a small molecule and a protein's active site. researchgate.netjocpr.com
If a specific protein target for this compound were identified, molecular docking could be employed to:
Predict Binding Pose: Determine the most likely three-dimensional orientation of the compound within the protein's binding pocket.
Estimate Binding Energy: Calculate a docking score, which is an estimation of the binding free energy, to rank its potential affinity compared to other compounds.
Analyze Interactions: Identify key intermolecular interactions, such as hydrogen bonds (e.g., involving the pyrimidine nitrogens), hydrophobic interactions (with the tert-butyl group and chlorine atoms), and van der Waals forces that stabilize the ligand-receptor complex. mdpi.com
Table 4: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 | Leu83, Val35 | Hydrophobic |
| Lys57 | Hydrogen Bond (with N1) | ||
| Asp145 | Halogen Bond (with Cl) |
Note: Data is hypothetical and for illustrative purposes.
Conclusion
5-(tert-Butyl)-2,4-dichloropyrimidine represents a valuable, albeit under-documented, building block in the vast landscape of heterocyclic chemistry. Its synthesis is achievable through established chlorination protocols, and its reactivity is predicted to follow the well-understood patterns of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions characteristic of 2,4-dichloropyrimidines. The presence of the 5-tert-butyl group offers a unique steric and electronic profile that can be leveraged in the design of novel molecules for medicinal chemistry and materials science. While direct research on this specific compound is limited, the foundational knowledge of pyrimidine (B1678525) chemistry provides a strong framework for its potential applications and future research endeavors. Further exploration of the synthetic utility and biological properties of derivatives of this compound is warranted to fully realize its potential as a versatile chemical intermediate.
An in-depth examination of the synthetic methodologies for producing this compound and its associated precursors reveals a multi-step process rooted in classical pyrimidine synthesis, followed by functionalization. The strategies involve the initial construction of a pyrimidine ring bearing the desired C5 substituent, followed by chlorination to install the reactive chloro groups at the C2 and C4 positions. Advanced methods further allow for the generation of diverse analogs through regioselective manipulations.
Medicinal Chemistry Research and Pharmacological Applications of 5 Tert Butyl 2,4 Dichloropyrimidine Derivatives
Kinase Inhibitor Development
The dysregulation of protein kinases is a hallmark of many diseases, including cancer, inflammatory disorders, and infectious diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Derivatives of 5-(tert-butyl)-2,4-dichloropyrimidine have been extensively explored as scaffolds for the generation of potent and selective kinase inhibitors, targeting both parasitic and human kinases.
Plasmodial Kinase Inhibition (e.g., PfGSK3, PfPK6, PfPKG, PfCLK3)
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health threat, necessitating the discovery of new antimalarial agents with novel mechanisms of action. Plasmodial kinases are considered attractive drug targets due to their essential roles in the parasite's life cycle.
Research has identified 2,4,5-trisubstituted pyrimidines as potent dual inhibitors of P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6). chemrxiv.orgnih.govresearcher.life A notable example is the inhibitor IKK16, which demonstrates strong activity against blood-stage P. falciparum and potent inhibition of both PfGSK3 and PfPK6. chemrxiv.org Structure-activity relationship (SAR) studies on this scaffold have culminated in the discovery of compounds like 23d and 23e , which exhibit impressive dual inhibitory activity. nih.govresearcher.life
| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |
| 23d | 172 | 11 | 552 ± 37 |
| 23e | 97 | 8 | 1400 ± 13 |
These findings underscore the potential of the 5-substituted pyrimidine (B1678525) core, akin to that derived from this compound, in the development of novel antimalarials targeting multiple plasmodial kinases. nih.govresearcher.life While specific data on PfPKG and PfCLK3 inhibition by direct derivatives of this compound is limited, the established activity against other plasmodial kinases suggests this scaffold warrants further investigation against these targets as well.
Human Kinase Target Modulation (e.g., IKK, USP1/UAF1, p38 MAP kinase, Syk, Jak, EGFR, EphB4)
Derivatives of this compound have also been investigated for their ability to modulate the activity of various human kinases implicated in a range of diseases.
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. The inhibitor BIRB 796, which contains a tert-butyl group on a pyrazole (B372694) ring, highlights the importance of this bulky substituent in binding to a lipophilic pocket of the kinase. nih.gov This provides a strong rationale for the incorporation of a tert-butyl group in pyrimidine-based p38 MAP kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in cancer therapy. Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as EGFR inhibitors. For instance, the compound 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea was identified as a broadly active tyrosine kinase inhibitor, targeting EGFR among others. nih.gov
While direct evidence for the inhibition of IKK, USP1/UAF1, Syk, Jak, and EphB4 by derivatives of this compound is not extensively documented in publicly available literature, the versatility of the pyrimidine scaffold suggests that this is a promising area for future research. The reactivity of the chloro-substituents at the 2- and 4-positions allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for screening against these important kinase targets.
Structure-Activity Relationships in Kinase Binding and Selectivity
The development of effective kinase inhibitors relies heavily on understanding the structure-activity relationships (SAR) that govern their binding affinity and selectivity. For derivatives of this compound, several key structural features contribute to their activity.
The tert-butyl group at the 5-position is a critical binding element for several kinases. It is known to occupy a lipophilic pocket in the kinase active site, which is often exposed upon conformational changes in the activation loop. nih.gov This interaction significantly contributes to the binding affinity of the inhibitor.
The substituents at the 2- and 4-positions of the pyrimidine ring play a crucial role in determining both potency and selectivity. In the case of the dual PfGSK3/PfPK6 inhibitors, modifications at these positions have a profound impact on their inhibitory activity. For example, the nature of the amine substituent at the 2-position and the aryl group at the 4-position are key determinants of potency against both plasmodial kinases. researchgate.net
In the context of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position led to enhanced potency and bioavailability. nih.gov Furthermore, modifying the substituent at the 6-position of the pyridopyrimidine core could dramatically alter the selectivity profile of the inhibitor. For example, a 6-(3',5'-dimethoxyphenyl) substituent resulted in a highly selective inhibitor of the fibroblast growth factor receptor (FGFr) tyrosine kinase. nih.gov These examples highlight the modular nature of the pyrimidine scaffold and the potential to fine-tune the pharmacological properties of its derivatives through systematic chemical modifications.
Antimicrobial and Anti-Infective Agent Development
In addition to their role as kinase inhibitors, pyrimidine derivatives have a long-standing history as effective antimicrobial and anti-infective agents. The this compound scaffold provides a valuable starting point for the synthesis of novel compounds with potential activity against a range of pathogens.
Antibacterial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Pyrimidine-containing compounds have been extensively investigated in this area. While specific studies focusing solely on derivatives of this compound are not abundant, the broader class of pyrimidine derivatives has shown significant promise. For instance, novel 1,2,4-triazole (B32235) derivatives incorporating a pyrimidine moiety have demonstrated both antifungal and antibacterial activities. nih.govnih.gov Similarly, derivatives of 2,4-di-tert-butylphenol (B135424) have been shown to possess antibacterial and antifungal properties. bba.mdfrontiersin.org These findings suggest that the incorporation of a tert-butyl group, a key feature of the target scaffold, can be beneficial for antimicrobial activity. The development of new synthetic methodologies for pyrimidine derivatives continues to provide opportunities to explore their potential as novel antibacterial and antifungal agents. nih.gov
Antimalarial and Antileishmanial Agents
As discussed in the context of kinase inhibition, derivatives of 5-substituted pyrimidines are potent antimalarial agents. The dual inhibition of PfGSK3 and PfPK6 by 2,4,5-trisubstituted pyrimidines represents a promising strategy for overcoming drug resistance in malaria. chemrxiv.orgnih.govresearcher.life The development of these compounds highlights the potential of the this compound scaffold in antimalarial drug discovery.
Leishmaniasis is another parasitic disease for which new therapeutic options are urgently needed. While there is a lack of specific research on this compound derivatives as antileishmanial agents, the broader class of pyrimidine-containing compounds has been explored. The Medicines for Malaria Venture (MMV) Open Access Box, which contains a diverse collection of compounds with antimalarial activity, has been screened for antileishmanial activity, revealing that compounds identified as antimalarials can also possess activity against Leishmania. nih.gov This cross-reactivity suggests that pyrimidine scaffolds developed for malaria could be a valuable starting point for the discovery of new antileishmanial drugs.
Antiviral Properties (e.g., HIV-1 NNRTIs)
The diarylpyrimidine (DAPY) family of compounds represents a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infections. nih.gov While second-generation NNRTIs like etravirine (B1671769) and rilpivirine, which belong to the DAPY class, have shown improved resistance profiles, the emergence of mutations in the HIV-1 reverse transcriptase (RT) enzyme continues to drive the search for novel inhibitors. nih.gov
Research in this area has focused on modifying the 5-position of the pyrimidine ring to enhance antiviral activity against both wild-type and mutant HIV-1 strains. nih.gov Studies on various 5-substituted diarylpyrimidine derivatives have demonstrated that these modifications can significantly improve potency. For instance, certain derivatives have shown marked antiviral activity, being 1.5-fold more effective against wild-type HIV-1 and 1.5- to 3-fold more potent against resistant strains like L100I, K103N, Y181C, Y188L, and E138K when compared to etravirine. nih.gov Although specific studies focusing on derivatives synthesized directly from this compound are not prominent in the cited literature, the established importance of the 5-position substituent suggests that the tert-butyl group could offer a valuable lipophilic moiety for exploring interactions within the NNRTI binding pocket of the HIV-1 RT.
Table 1: Antiviral Activity of Selected Diarylpyrimidine (DAPY) Derivatives
| Compound | Target | Activity (EC50) | Cytotoxicity (CC50) | Source |
|---|---|---|---|---|
| Etravirine (ETV) | Wild-Type HIV-1 | ~2.7 nM | 2.2 µM | nih.gov |
| Rilpivirine (RPV) | Wild-Type HIV-1 | ~0.7 nM | >10 µM | nih.gov |
| Compound 20 (A 5-substituted DAPY derivative) | Wild-Type HIV-1 | 1.8 nM | >100 µM | nih.gov |
| Compound 20 (A 5-substituted DAPY derivative) | K103N Mutant HIV-1 | 3.0 nM | >100 µM | nih.gov |
| Compound 20 (A 5-substituted DAPY derivative) | E138K Mutant HIV-1 | 4.5 nM | >100 µM | nih.gov |
Anti-Inflammatory and Immunomodulatory Research
Pyrimidine derivatives are widely investigated for their anti-inflammatory potential, often targeting key enzymes and signaling molecules involved in the inflammatory cascade. nih.govmdpi.comnih.gov
Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical mediators of inflammation and a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comrsc.org The development of selective COX-2 inhibitors is a key research objective to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. mdpi.com Numerous studies have demonstrated that the pyrimidine scaffold is a promising framework for potent and selective COX-2 inhibitors. mdpi.comnih.gov
Certain pyrimidine-5-carbonitrile derivatives, for example, have shown potent COX-2 inhibitory activity with IC50 values in the submicromolar range, comparable to the selective COX-2 inhibitor Celecoxib. nih.gov In vitro assays have confirmed that specific pyrimidine derivatives exhibit high selectivity towards COX-2 over COX-1, with some compounds outperforming reference drugs like piroxicam. mdpi.comnih.gov These findings underscore the potential of pyrimidine-based compounds as a foundation for novel anti-inflammatory agents with improved safety profiles. mdpi.comnih.gov
Table 2: COX-2 Inhibition by Selected Pyrimidine Derivatives
| Compound | COX-2 Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Source |
|---|---|---|---|
| Celecoxib (Reference) | 0.17 µM | High | nih.gov |
| Nimesulide (Reference) | 1.68 µM | Moderate | nih.gov |
| Pyrimidine Derivative 3b | 0.20 µM | Not specified | nih.gov |
| Pyrimidine Derivative 5b | 0.18 µM | Not specified | nih.gov |
| Pyrimidine Derivative 5d | 0.16 µM | Not specified | nih.gov |
| Pyrimidine Derivative L1 | Comparable to Meloxicam | High | mdpi.comnih.gov |
| Pyrimidine Derivative L2 | Comparable to Meloxicam | High | mdpi.comnih.gov |
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory diseases. nih.gov Consequently, inhibiting iNOS activity or modulating NO production is a viable anti-inflammatory strategy. Research has shown that various pyrimidine derivatives can effectively inhibit NO production in inflammatory models. nih.govnih.gov
For instance, a series of compounds based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold were developed as potent NO production inhibitors. One derivative, S2h, demonstrated a vigorous inhibitory activity on NO production with an IC50 value of 3.21 µM, significantly more potent than the positive control L-NNA (IC50 = 28.36 µM). nih.gov Other studies on isoxazolpyrimidine derivatives have also shown concentration-dependent inhibition of nitrite (B80452) accumulation (an indicator of NO production) in macrophage models. nih.gov These compounds often exert their effects by reducing the expression of the iNOS enzyme. nih.gov
Table 3: Inhibition of Nitric Oxide Production by Pyrimidine Derivatives
| Compound | Target/Assay | Activity (IC50) | Source |
|---|---|---|---|
| L-NNA (Positive Control) | NO Production in RAW264.7 cells | 28.36 µM | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine S2h | NO Production in RAW264.7 cells | 3.21 µM | nih.gov |
| Isoxazolpyrimidine Derivative 1 | Nitrite accumulation in mouse macrophages | Concentration-dependent inhibition | nih.gov |
| Isoxazolpyrimidine Derivative 2 | Nitrite accumulation in mouse macrophages | Concentration-dependent inhibition | nih.gov |
Other Therapeutic Research Areas
The endothelin (ET) system, particularly the ET-A and ET-B receptors, plays a crucial role in vasoconstriction and cell proliferation and is a key therapeutic target in conditions like pulmonary arterial hypertension (PAH). nih.gov Endothelin receptor antagonists (ERAs) are an established class of drugs for treating PAH. nih.govdrugbank.com
The development of the dual ERA Macitentan highlights the utility of 5-substituted pyrimidine scaffolds in this field. The synthesis of Macitentan involves a key intermediate, 5-(4-Bromophenyl)-4,6-dichloropyrimidine, which is structurally analogous to this compound. acs.org This structural class allows for the strategic placement of substituents that optimize binding to both ET-A and ET-B receptors. The research leading to Macitentan demonstrated that bulky substituents on a core pyrimidine are effective, and that a sulfamide (B24259) moiety can be more potent than a corresponding sulfonamide. acs.org This precedent suggests that derivatives from this compound could be promising candidates for the development of new ERAs.
Table 4: Activity of Selected Endothelin Receptor Antagonists
| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Source |
|---|---|---|---|
| Bosentan | ET-A / ET-B | Ki = 4.7 nM / 95 nM | medchemexpress.com |
| Ambrisentan | Selective ET-A | Potent antagonist | medchemexpress.com |
| Macitentan | ET-A / ET-B | Potent dual antagonist | acs.orgmedchemexpress.com |
| Atrasentan | Selective ET-A | IC50 = 0.0551 nM | medchemexpress.com |
The serotonin (B10506) 2C (5-HT2C) receptor is a key target in the central nervous system for treating a range of neurological and psychiatric disorders, including schizophrenia, obesity, and depression. nih.govnih.gov The development of selective 5-HT2C agonists is challenging due to the high structural homology with 5-HT2A and 5-HT2B receptors, activation of which can lead to undesirable side effects. nih.govmdpi.com
Research has identified disubstituted pyrimidines as a promising class of potent and selective 5-HT2C agonists. nih.govresearchgate.net Structure-activity relationship (SAR) studies have revealed that subtle changes to substituents on the pyrimidine ring are critical for controlling selectivity over 5-HT2A and 5-HT2B subtypes. nih.govresearchgate.net For example, studies on 2,4-disubstituted pyrimidines have led to the identification of lead compounds with highly agonistic effects on the 5-HT2C receptor, excellent selectivity, and favorable drug-like properties such as high plasma stability and low CYP inhibition. nih.govresearchgate.net These findings indicate that the pyrimidine scaffold, including derivatives that could be synthesized from this compound, holds significant potential for the discovery of novel CNS therapies targeting the 5-HT2C receptor.
Antiproliferative and Anticancer Agent Research
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, largely because its structure mimics the adenine (B156593) ring of ATP, enabling it to bind effectively to the hinge region of kinase active sites. This fundamental principle has driven extensive research into pyrimidine derivatives as potential anticancer agents. Modifications to the pyrimidine core, particularly at the 2, 4, and 5 positions, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this compound serve as key intermediates in synthesizing libraries of compounds that have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.
Research has focused on replacing the chlorine atoms at the C2 and C4 positions with various amine-containing moieties to create 2,4-diaminopyrimidine (B92962) derivatives. These modifications are crucial for interacting with the target enzymes and achieving the desired biological effect.
One notable study detailed the design and synthesis of two series of novel 2,4-diaminopyrimidine derivatives. These compounds were tested for their in vitro potency against a panel of four human cancer cell lines: A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer). The investigation identified compounds 9k and 13f as particularly potent antitumor agents. The structure-activity relationship (SAR) analysis revealed that the nature of the aromatic ring and the terminal aniline (B41778) on the pyrimidine core were significant factors in their biological activity. Further mechanistic studies showed that compound 9k effectively inhibited the proliferation of A549 cells, suppressed tumor cell migration, and induced apoptosis by causing a significant decrease in the mitochondrial membrane potential. It also influenced the cell cycle distribution, leading to a blockage at the G2-M phase and an accumulation of cells in the S phase.
| Compound | A549 | HCT-116 | PC-3 | MCF-7 |
|---|---|---|---|---|
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
In another line of research, a series of 2,4,5-substituted pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line. Several of the synthesized compounds demonstrated potent inhibition, with IC₅₀ values below 0.10 µM. The study successfully elucidated structure-activity relationships for substitutions at the C2 and C5 positions of the pyrimidine ring. The most active compound from this series, designated 7gc , exhibited strong inhibitory effects across several different human cancer cell lines, with IC₅₀ values ranging from 0.024 to 0.55 µM.
| Compound | Cancer Type | IC₅₀ Range (µM) |
|---|---|---|
| 7gc | Various Human Cancer Cell Lines | 0.024 - 0.55 |
These studies underscore the therapeutic potential of the 5-(tert-butyl)pyrimidine (B13117117) scaffold in oncology. By systematically modifying the core structure, researchers have developed potent antiproliferative agents that act through mechanisms such as cell cycle arrest and apoptosis induction.
Non Medicinal Academic Applications and Material Science Research of Pyrimidine Derivatives
Applications in Organic Synthesis and Building Block Chemistry
5-(tert-Butyl)-2,4-dichloropyrimidine is a valuable intermediate in organic synthesis, primarily owing to the differential reactivity of its two chlorine atoms. The electron-withdrawing nature of the pyrimidine (B1678525) ring, further influenced by the substituents, activates the chlorine atoms towards nucleophilic substitution and cross-coupling reactions.
The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. This regioselectivity is a key feature exploited in the sequential functionalization of the molecule. For instance, reaction of 2,4-dichloropyrimidine (B19661) with tert-butyl amine has been shown to yield a mixture of 4- and 2-substitution products, with the 4-substituted isomer being the major product. google.com This preferential reactivity allows for the controlled, stepwise introduction of different substituents, paving the way for the synthesis of a diverse array of complex molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds, and 2,4-dichloropyrimidines are excellent substrates for these transformations. The choice of catalyst and reaction conditions can influence the regioselectivity of the coupling. Generally, Suzuki and Stille couplings tend to occur preferentially at the more reactive C4 position. chemicalbook.comacs.org This allows for the introduction of aryl, heteroaryl, or vinyl groups at this position, while leaving the C2-chloro substituent available for subsequent transformations.
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been successfully applied to dichloropyrimidine systems. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in various functional materials. rsc.org
Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, provides a powerful method for the synthesis of arylamines from aryl halides. epdf.pub This reaction can be applied to this compound to introduce a wide range of primary and secondary amines at either the C2 or C4 position, depending on the reaction conditions and the ligand used.
The synthetic utility of this compound is exemplified in its use as a precursor for the synthesis of various biologically relevant scaffolds, such as kinase inhibitors. ed.ac.uksemanticscholar.orgnih.gov The pyrimidine core is a common feature in many kinase inhibitors, and the ability to selectively functionalize the 2- and 4-positions of the this compound ring allows for the systematic exploration of structure-activity relationships in drug discovery programs. For example, the synthesis of 4/5-pyrimidinylimidazoles has been achieved through the sequential functionalization of 2,4-dichloropyrimidine. google.com
Ligand Design for Coordination Chemistry
The nitrogen atoms of the pyrimidine ring in this compound and its derivatives can act as coordination sites for metal ions, making them attractive building blocks for the design of novel ligands in coordination chemistry. The electronic properties and steric hindrance of the substituents on the pyrimidine ring can be fine-tuned to modulate the coordination properties of the resulting ligands and the catalytic activity and physical properties of their metal complexes.
While direct applications of this compound in ligand synthesis are not extensively documented, its derivatives, obtained through the substitution of the chloro groups, offer significant potential. For instance, the introduction of pyridyl or other nitrogen-containing heterocycles at the 2- and 4-positions can lead to the formation of bidentate or tridentate ligands. These ligands can then be used to form stable complexes with a variety of transition metals.
Terpyridine-metal complexes, for example, have been widely studied for their applications in catalysis and supramolecular chemistry. nih.govnih.gov The synthesis of terpyridine-like ligands incorporating a central pyrimidine ring derived from this compound could lead to new classes of catalysts with unique reactivity and selectivity. The tert-butyl group, with its significant steric bulk, can influence the coordination geometry around the metal center, potentially leading to enhanced catalytic performance.
The resulting metal-organic frameworks (MOFs) or coordination polymers could find applications in gas storage, separation, and catalysis. The porosity and functionality of these materials can be tailored by judiciously choosing the organic linker, which could be a derivative of this compound.
Exploration of Photophysical Properties and Electronic Materials
Pyrimidine derivatives are of significant interest in the field of material science, particularly for their potential applications in electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring makes it an excellent building block for the design of electron-transporting and light-emitting materials.
The photophysical properties of pyrimidine derivatives can be tuned by modifying the substituents on the pyrimidine core. The introduction of a tert-butyl group at the 5-position can influence the electronic structure and, consequently, the absorption and emission properties of the molecule. A study on 5-substituted 2-thiopyrimidines, including 5-t-butyl-2-thiouracil (B13684621), revealed that the tert-butyl group has a noticeable effect on the triplet excited state energies and lifetimes. google.comresearchgate.net
Specifically, the UV absorption spectra of 2-thiouracil (B1096) (TU), 5-t-butyl-2-thiouracil (BTU), and 2-thiothymine (TT) in ethanol (B145695) are quite similar, all showing a maximum around 275 nm and a shoulder at approximately 290 nm. However, their phosphorescence emission and triplet state lifetimes differ. The triplet excited state energies were determined to be approximately 307 kJ mol⁻¹ for TU, 304 kJ mol⁻¹ for BTU, and 294 kJ mol⁻¹ for TT. The triplet lifetimes were measured as 70 ns for TU, 1.1 µs for BTU, and 2.3 µs for TT. google.comresearchgate.net These findings highlight the significant influence of the C5 substituent on the photophysical properties of the pyrimidine core.
Derivatives of this compound, obtained through cross-coupling reactions to introduce chromophoric units, are promising candidates for new fluorescent and phosphorescent materials. The combination of the electron-deficient pyrimidine core with electron-donating groups can lead to molecules with strong intramolecular charge transfer (ICT) character, which is often associated with desirable photophysical properties for OLED applications. rsc.orgnih.govresearchgate.net
The tert-butyl group can also play a crucial role in the design of materials for OLEDs by enhancing their morphological stability and processability. The bulky nature of the tert-butyl group can prevent intermolecular aggregation, which often leads to quenching of luminescence in the solid state. This is a critical consideration in the design of efficient and stable OLEDs. Several studies have highlighted the use of tert-butyl substituted aromatic compounds in high-performance OLEDs. researchgate.netrsc.org
The development of new electron-transporting materials based on pyrimidine and thiazolopyridine moieties has been reported, demonstrating the potential of pyrimidine-based compounds in achieving high-efficiency OLEDs. researchgate.net By strategically functionalizing the this compound scaffold, it is possible to create a new generation of materials for a wide range of electronic and optoelectronic applications.
Future Research Directions and Unresolved Challenges for 5 Tert Butyl 2,4 Dichloropyrimidine and Its Derivatives
Development of Novel, Efficient, and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is paramount for the future of 5-(tert-butyl)-2,4-dichloropyrimidine and its derivatives. A primary challenge lies in developing manufacturing processes that are not only efficient but also environmentally benign.
Future research will likely focus on "green chemistry" principles for pyrimidine (B1678525) synthesis. benthamdirect.comnih.govpowertechjournal.com This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient techniques such as microwave and ultrasound-assisted synthesis. powertechjournal.com Multicomponent reactions (MCRs) are particularly attractive as they allow the assembly of complex molecules like pyrimidines from simple starting materials in a single step, which increases efficiency and reduces waste. acs.org For instance, novel iridium-catalyzed MCRs have been developed for synthesizing highly substituted pyrimidines from alcohols and amidines, showcasing a sustainable approach that liberates only hydrogen and water as byproducts. acs.org
Key areas for development include:
Catalyst Innovation : Exploring novel heterogeneous, metal-free, and reusable catalysts to improve reaction efficiency and sustainability. powertechjournal.com
Alternative Energy Sources : Expanding the use of microwave and ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating methods. powertechjournal.com
Renewable Feedstocks : Investigating the use of alcohols derived from indigestible biomass (lignocellulose) as starting materials for pyrimidine synthesis. acs.org
Flow Chemistry : Implementing continuous flow processes for safer, more scalable, and consistent production of pyrimidine intermediates.
Rational Design of Highly Potent and Selective Pyrimidine-Based Agents with Improved Drug Profiles
Rational drug design is crucial for transforming pyrimidine derivatives into effective therapeutic agents. The goal is to create molecules with high potency against their intended target and high selectivity to minimize off-target effects.
Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the pyrimidine scaffold to enhance biological activity. For example, in the development of kinase inhibitors, different substituents on the pyrimidine ring can be systematically varied to optimize interactions with the ATP-binding pocket of the target kinase. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (B156593), serves as a privileged structure for kinase inhibitors, allowing molecules to mimic ATP binding. nih.gov
Future directions in rational design include:
Dual-Target Inhibitors : Designing single molecules that can inhibit multiple targets involved in a disease pathway. This approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance. mdpi.comrsc.org Examples include dual inhibitors of Mer/c-Met and EGFR/HER2. mdpi.comekb.eg
Improving Pharmacokinetics : Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of pyrimidine derivatives is essential. Research has shown that modifying pyrimidine scaffolds can improve metabolic stability and oral bioavailability, critical factors for clinical translation. mdpi.com
Scaffold Hopping : Replacing a known core structure (like quinazoline (B50416) in EGFR inhibitors) with a pyrimidine scaffold to discover novel chemical entities with potentially improved properties. ekb.eg
Table 1: Examples of Rationally Designed Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target(s) | Key Design Feature | Desired Outcome | Reference |
|---|---|---|---|---|
| 2-Substituted Aniline (B41778) Pyrimidines | Mer/c-Met | Dual-target inhibition design | Enhanced antiproliferative activity | mdpi.com |
| Thieno[2,3-d]pyrimidines | EGFR/HER2 | Dual-target inhibition design | Overcoming resistance to single EGFR inhibitors | ekb.eg |
| Pyrido[3,4-d]pyrimidines | EGFR mutants | Targeting resistance mutations (L858R/T790M) | Efficacy against resistant tumors | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | BTK, EGFR | Covalent binding via Michael acceptor | High potency and irreversible inhibition | nih.gov |
Strategies for Addressing Drug Resistance and Enhancing Therapeutic Efficacy
Drug resistance is a major obstacle in the long-term treatment of diseases like cancer and bacterial infections. nih.govmdpi.com Pyrimidine-based drugs are no exception, and a significant area of future research is dedicated to understanding and overcoming resistance mechanisms.
In oncology, a common resistance mechanism for EGFR inhibitors is the "gatekeeper" T790M mutation. nih.gov The development of third-generation EGFR inhibitors based on the pyrimidine scaffold has been successful in targeting this mutation. ekb.eg Future work will need to address subsequent resistance mutations, such as C797S. nih.gov
Strategies to combat resistance include:
Next-Generation Inhibitors : Designing new pyrimidine derivatives that can bind to and inhibit mutated targets that are resistant to earlier-generation drugs. nih.govnih.gov
Hybrid Molecules : Combining the pyrimidine pharmacophore with other active moieties to create hybrid drugs. This strategy can improve target binding, alter the mechanism of action, or introduce new functions to overcome resistance. nih.govmdpi.com For instance, linking a pyrimidine to a Linezolid structure was hypothesized to improve permeability and hydrogen bonding capabilities. nih.gov
Targeting Efflux Pumps : Overexpression of multidrug resistance-associated proteins (MRPs), such as MRP1, is a common mechanism of resistance. Developing pyrimidine derivatives that can inhibit these transport proteins could restore the efficacy of other chemotherapeutic agents. acs.org
Exploration of New Biological Targets and Emerging Disease Indications
While pyrimidine derivatives are well-established as anticancer and antimicrobial agents, their therapeutic potential is far from fully explored. mdpi.com The versatility of the pyrimidine scaffold allows it to interact with a wide range of biological targets. mdpi.com
Future research should focus on validating new targets and expanding the therapeutic applications of compounds derived from this compound.
Emerging areas of interest include:
Neurodegenerative Diseases : Recent discoveries have shown that pyrimidine derivatives may have potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov
Inflammatory and Autoimmune Disorders : The anti-inflammatory properties of some pyrimidine compounds suggest their potential use in treating chronic inflammatory diseases. nih.gov
Novel Kinase Targets : Beyond well-known kinases like EGFR, research is uncovering the potential of pyrimidine derivatives to inhibit other kinases implicated in cancer, such as PI3K/mTOR and PIM-1. rsc.orgacs.orgrsc.org
Antiviral and Antiparasitic Agents : The pyrimidine core is present in many nucleoside analogues used in antiviral therapy, and this area continues to be a source of new drug candidates. nih.gov
Table 2: Diverse Biological Targets for Pyrimidine Derivatives
| Target Class | Specific Target(s) | Disease Indication | Reference |
|---|---|---|---|
| Kinases | EGFR, HER2, c-Met, PI3K, mTOR, PIM-1 | Cancer | rsc.orgekb.egrsc.org |
| Enzymes | Dihydrofolate Reductase (DHFR) | Bacterial Infections | mdpi.comnih.gov |
| Transport Proteins | Multidrug Resistance-Associated Protein 1 (MRP1) | Cancer (Drug Resistance) | acs.org |
| Other | Cholinesterases (AChE, BChE) | Alzheimer's Disease | acs.org |
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
The integration of computational and experimental methods is revolutionizing drug discovery. nih.govresearchgate.net These approaches can significantly reduce the time and cost associated with identifying and optimizing new drug candidates.
Computational tools play a critical role in the early stages of discovery. nih.gov Techniques such as pharmacophore mapping, quantitative structure-activity relationship (QSAR) studies, and molecular docking allow researchers to screen vast virtual libraries of compounds and prioritize those with the highest likelihood of success for synthesis and testing. mdpi.comnih.gov Molecular dynamics simulations can further refine understanding of how a pyrimidine-based ligand interacts with its target protein over time. mdpi.com
The synergy between computational and experimental work creates a powerful discovery cycle:
Computational Design : Use of AI-assisted design and virtual screening to identify promising pyrimidine scaffolds. powertechjournal.commdpi.com
Synthesis : Efficient chemical synthesis of the prioritized compounds. acs.org
Experimental Validation : In vitro and in cellulo testing to determine biological activity and potency. acs.orgacs.org
Iterative Optimization : Feeding the experimental results back into the computational models to refine the next round of drug design. nih.gov
This integrated approach will be essential for tackling the challenges of discovering the next generation of drugs derived from this compound, enabling faster progress from initial concept to potential clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
